molecular formula C44H77N17O11 B1193364 NOSO-95179

NOSO-95179

Cat. No.: B1193364
M. Wt: 1020.208
InChI Key: IIMLLJVGYGUVQJ-JKSAVDOXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NOSO-95179 is a synthetically optimized analog of the natural Odilorhabdin (ODL) class of antibiotics, representing a first-in-class investigational agent for combating multidrug-resistant Gram-negative pathogens . It was discovered through the medicinal mining of symbiotic Xenorhabdus bacteria, which are a source of novel bioactive metabolites . This compound is a nonapeptide that inhibits bacterial protein synthesis by uniquely targeting the small (30S) ribosomal subunit . Its novel mechanism of action involves binding to a site on the ribosomal head domain that is not exploited by any current clinically used antibiotics, specifically interacting with helix 34 (h34) of the 16S rRNA . Upon binding, this compound induces miscoding by increasing the affinity of aminoacyl-tRNAs (aa-tRNAs) to the ribosome, which leads to promiscuous incorporation of incorrect amino acids and ultimately causes catastrophic errors in translation and bacterial cell death . This miscoding mechanism is distinct from, yet spatially proximal to, the actions of other ribosome-targeting antibiotics like tetracyclines and negamycin . This compound demonstrates a promising antibacterial spectrum, particularly against priority Enterobacteriaceae such as Escherichia coli and Klebsiella pneumoniae , including strains resistant to carbapenems and polymyxins (e.g., NDM-1, MCR-1 producers) . Preclinical studies have shown that it is bactericidal and exhibits efficacy in murine models of septicemia and lung infection . A significant feature of this optimized analog is its improved selectivity, showing a 300-fold greater activity in inhibiting bacterial translation compared to eukaryotic protein synthesis, which portends a potentially favorable safety profile . This product is provided For Research Use Only. It is intended for basic research into novel antibiotic mechanisms, antimicrobial resistance, and the characterization of the Odilorhabdin class. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C44H77N17O11

Molecular Weight

1020.208

IUPAC Name

(Z)-7-amino-2-((S)-6-amino-2-((S)-2-((S)-1-((2R,8S,11S,14S)-14,18-diamino-11-((S)-2-amino-1-hydroxyethyl)-2-(3-aminopropyl)-8-methyl-4,7,10,13-tetraoxo-3,6,9,12-tetraazaoctadecanoyl)pyrrolidine-2-carboxamido)-3-(1H-imidazol-5-yl)propanamido)hexanamido)-7-iminohept-2-enoic acid

InChI

InChI=1S/C44H77N17O11/c1-25(55-42(69)36(33(62)21-48)60-38(65)27(49)10-4-6-16-45)37(64)53-23-35(63)56-29(13-8-18-47)43(70)61-19-9-14-32(61)41(68)59-31(20-26-22-52-24-54-26)40(67)57-28(11-5-7-17-46)39(66)58-30(44(71)72)12-2-3-15-34(50)51/h12,22,24-25,27-29,31-33,36,62H,2-11,13-21,23,45-49H2,1H3,(H3,50,51)(H,52,54)(H,53,64)(H,55,69)(H,56,63)(H,57,67)(H,58,66)(H,59,68)(H,60,65)(H,71,72)/b30-12-/t25-,27-,28-,29+,31-,32-,33-,36-/m0/s1

InChI Key

IIMLLJVGYGUVQJ-JKSAVDOXSA-N

SMILES

N[C@@H](CCCCN)C(N[C@@H]([C@@H](O)CN)C(N[C@@H](C)C(NCC(N[C@H](CCCN)C(N1[C@H](C(N[C@@H](CC2=CN=CN2)C(N[C@@H](CCCCN)C(N/C(C(O)=O)=C\CCCC(N)=N)=O)=O)=O)CCC1)=O)=O)=O)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NOSO-95179;  NOSO 95179;  NOSO95179; 

Origin of Product

United States

Discovery, Isolation, and Biosynthetic Pathways of Natural Odilorhabdins

Identification from Entomopathogenic Symbiotic Bacteria

The identification of odilorhabdins, including the precursors to NOSO-95179, stemmed from the screening of entomopathogenic symbiotic bacteria. frontiersin.orgsci.news These bacteria are known for their ability to produce a diverse array of secondary metabolites with antimicrobial and insecticidal properties. nih.govasm.org

The primary source organism for the discovery of natural odilorhabdins, such as NOSO-95A, NOSO-95B, and NOSO-95C, is the bacterium Xenorhabdus nematophila. nih.govsci.newsasm.org Specifically, X. nematophila strain CNCM I-4530 (also referred to as K102) has been identified as a producer of these compounds. frontiersin.orgasm.org X. nematophila is a Gram-negative bacterium belonging to the Enterobacteriaceae family. asm.orgingentaconnect.com

Xenorhabdus nematophila forms a mutualistic symbiotic relationship with entomopathogenic nematodes of the genus Steinernema. nih.govsci.newsasm.orgingentaconnect.com This tripartite association (bacterium-nematode-insect) plays a crucial ecological role in nature. The nematode acts as a vector, carrying the Xenorhabdus bacteria into insect hosts. nih.govasm.org Once inside the insect's hemocoel, the bacteria are released and produce a variety of compounds, including toxins and immunomodulators, that contribute to killing the insect host within 24-48 hours. nih.govsci.newsasm.orgingentaconnect.com

Beyond insect pathogenesis, Xenorhabdus bacteria also produce a range of antibiotic and antifungal compounds. nih.govsci.news These antimicrobial substances are vital for protecting the insect cadaver from degradation by environmental microbial competitors, thereby creating a suitable environment for the nematode to reproduce and for both symbionts to consume the insect biomass as nutrients. nih.govasm.org The rich genomic content of Xenorhabdus in non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) genes underscores their prolific capacity for producing novel secondary metabolites, making them a valuable bioresource for drug discovery. nih.govfrontiersin.orgbiorxiv.org

Methodologies for Screening and Compound Isolation

The identification and characterization of odilorhabdins involved systematic screening and advanced isolation techniques.

To identify new antibacterial structures, a collection of Xenorhabdus and Photorhabdus strains were screened for antimicrobial activity. frontiersin.orgasm.org This involved testing culture supernatants of numerous bacterial strains. For instance, Nosopharm researchers screened 80 cultured bacterial strains for their antimicrobial properties. sci.newswikipedia.org This screening process led to the detection of antibacterial activity, prompting further investigation into the active compounds. sci.newsasm.org

Following the initial screening, active compounds were isolated and characterized using traditional protocols. nih.govfrontiersin.org Key techniques employed included:

High-Performance Liquid Chromatography (HPLC): Used for the isolation and purification of the antibacterial metabolites from the bacterial culture supernatant. nih.govfrontiersin.orgresearchgate.net

Mass Spectrometry (MS): Utilized for molecular mass determination of the isolated compounds, confirming their novelty by comparing their masses with existing antibiotic mass banks. nih.govfrontiersin.org

Through these methods, three natural antibacterial metabolites were characterized from X. nematophila strain CNCM I-4530: NOSO-95A, NOSO-95B, and NOSO-95C. nih.govfrontiersin.orgasm.org Their molecular weights are presented in the table below.

Compound NameMolecular Weight (Da)
NOSO-95A1,296
NOSO-95B1,280
NOSO-95C1,264

Table 1: Molecular Weights of Natural Odilorhabdins Isolated from X. nematophila. nih.govfrontiersin.org

This compound itself is a synthetic derivative, developed through lead optimization of NOSO-95C to improve its pharmacological properties, including enhanced selectivity for bacterial versus eukaryotic targets. nih.govnih.govcombacte.com It exhibited improved selectivity, being 300-fold more active in inhibiting bacterial translation compared to eukaryotic protein synthesis, a 20-fold improvement over the initially isolated odilorhabdin peptide. nih.gov

Genetic Basis of Odilorhabdin Biosynthesis

The biosynthesis of odilorhabdins is genetically supported by the presence of non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) genes within the Xenorhabdus genome. nih.govfrontiersin.orgbiorxiv.org These enzymes are responsible for the combinatorial assembly of complex secondary metabolites from simpler building blocks like amino acids. frontiersin.org

The genetic blueprint for odilorhabdin biosynthesis is encoded within a non-ribosomal peptide synthetase (NRPS) gene cluster, often referred to as the odl biosynthetic gene cluster (odl-BGC). sci.newshelmholtz-hips.denih.govasm.orgresearchgate.net This cluster typically consists of four large NRPS-encoding genes: odl1, odl2, odl3, and odl4. nih.gov Research has focused on elucidating this biosynthesis pathway, including efforts to transfer the gene cluster into more easily cultivable microbial producers like E. coli for further study, despite initial challenges due to the inherent toxicity of odilorhabdins. helmholtz-hips.ded-nb.info Techniques like NRPS engineering have been instrumental in dissecting the specific roles of each section of the gene cluster and understanding the biosynthesis of unusual amino acids within these peptides. helmholtz-hips.ded-nb.info The odl-BGC locus from X. nematophila has been identified as a 44.5-kb region. nih.gov

The producing bacterium, Xenorhabdus nematophila, also possesses self-resistance mechanisms, such as the N-acetyltransferase-encoding gene, oatA. This gene is responsible for odilorhabdin resistance by acetylating the side chain amino group of odilorhabdin rare amino acids, which leads to a loss of their translation inhibition and antibacterial properties. nih.govasm.org

Non-Ribosomal Peptide Synthetase (NRPS) Gene Clusters

The biosynthesis of natural odilorhabdins is governed by a dedicated non-ribosomal peptide synthetase (NRPS) gene cluster ethernet.edu.et. This cluster has been characterized within the genome of Xenorhabdus nematophila ethernet.edu.et. It comprises four large NRPS-encoding genes, designated odl1, odl2, odl3, and odl4. The entire odilorhabdin biosynthetic gene cluster (odl-BGC) spans approximately 44.5-kb of the bacterial genome. Experimental validation of this cluster's role in odilorhabdin production was achieved through the inactivation of its first gene, which resulted in the complete cessation of odilorhabdin biosynthesis.

Enzymatic Machinery Involved in Peptide Elongation and Modification

Non-ribosomal peptide synthetases (NRPSs) function as modular assembly lines, orchestrating the sequential incorporation of specific monomeric units, primarily amino acids, into a growing peptide chain. Each module within the NRPS machinery is typically composed of several key domains:

Adenylation (A) domains: These domains are responsible for recognizing and activating the specific amino acid substrate that will be incorporated into the peptide.

Thiolation (T) or Peptidyl Carrier Protein (PCP) domains: These domains act as shuttles, carrying the activated amino acid and the elongating peptide intermediate between the various catalytic domains within the NRPS assembly line.

Condensation (C) domains: These domains catalyze the formation of the amide bond between the incoming activated amino acid and the growing peptide chain ethernet.edu.et.

The natural odilorhabdins, being 10-mer linear peptides, incorporate a mix of both common proteinogenic and several unusual non-proteinogenic amino acids. These include α,γ-diamino-β-hydroxybutyric acid (Dab(βOH)), δ-hydroxylysine (Dhl), α,β-dehydroarginine (Dha), and D-ornithine. The sophisticated NRPS enzymatic machinery is precisely responsible for the selection and incorporation of these diverse and often rare amino acid residues, contributing to the unique chemical structure and biological activity of odilorhabdins.

Recent research has leveraged NRPS engineering techniques to gain a deeper understanding of the odilorhabdin biosynthetic pathway. This approach has allowed for the mechanistic elucidation of complex steps, including the characterization of the biosynthesis of these unusual amino acids and the identification of a prodrug-activation mechanism involving deacylation. The predicted NRPS modules (m1-m10) within the gene cluster are correlated with the specific amino acids they are responsible for incorporating, providing a detailed blueprint of the assembly process ethernet.edu.et.

Compound Data Table

Compound NameMolecular Weight (Da)Origin/TypeKey Characteristics
NOSO-95A1,296Natural10-mer linear cationic peptide
NOSO-95B1,280Natural10-mer linear cationic peptide
NOSO-95C1,264Natural10-mer linear cationic peptide; precursor to this compound
This compoundN/A (Synthetic)SyntheticDerivative of NOSO-95C with improved antibacterial properties ethernet.edu.et

Elucidation of the Molecular Mechanism of Action of Noso 95179

Primary Cellular Target Identification: The Bacterial Ribosome

NOSO-95179, like other odilorhabdins, exerts its antibacterial effects by specifically targeting the bacterial ribosome, a critical cellular machinery responsible for protein synthesis nih.govwikipedia.orgfishersci.fiwikipedia.orgnih.govnih.govmims.com. This targeting leads to the disruption of bacterial protein synthesis, which is essential for bacterial growth and survival fishersci.finih.gov.

Specificity for the Small Ribosomal Subunit (30S)

The primary site of action for this compound within the bacterial ribosome is the small ribosomal subunit, specifically the 30S subunit nih.govwikipedia.orgfishersci.fiwikipedia.orgwikipedia.orgnih.govnih.govmims.commims.com. Structural studies, including crystal structures of the 70S ribosome in complex with ODLs, have confirmed this interaction with the 30S subunit nih.gov. This selective binding to the bacterial 30S subunit underscores its potential as an antibacterial agent with improved selectivity over eukaryotic ribosomes nih.govwikipedia.orgwikipedia.orgwikipedia.org.

Detailed Analysis of Ribosomal Binding Site

The precise characterization of this compound's binding site on the 30S ribosomal subunit is crucial for understanding its unique mechanism of action.

Characterization of the Novel Binding Site within the 30S Subunit Head Domain

This compound binds specifically within the decoding center of the 30S ribosomal subunit nih.govwikipedia.orgfishersci.fiwikipedia.org. This binding site is considered novel and is located within the small subunit head domain wikipedia.org. High-resolution structural analyses, such as X-ray crystal structures of the bacterial 70S ribosome in complex with ODL analogs, have elucidated the intricate interactions at this site nih.govwikipedia.orgfishersci.fiwikipedia.orgnih.gov. The compound forms multiple hydrogen bonds with specific residues of the 16S ribosomal RNA (rRNA), particularly within helices 31, 32, and 34 (h31, h32, and h34) fishersci.finih.gov. For instance, the side chains of specific amino acid residues within the ODL structure, such as Dab(βOH)2 and d-Orn5, directly interact with the sugar-phosphate backbone of nucleotides C1051 and C1214 of 16S rRNA helix 34 fishersci.fi.

Interactions with 16S Ribosomal RNA (rRNA) and Transfer RNA (tRNA)

A defining feature of this compound's mechanism is its simultaneous interaction with both the 16S rRNA and the anticodon loop of the A-site transfer RNA (tRNA) nih.govwikipedia.orgfishersci.fiwikipedia.orgnih.gov. This dual interaction is key to its inhibitory effect on translation. Specifically, the α-amine of the Lys1 residue of this compound forms a hydrogen bond with the non-bridging phosphate (B84403) oxygen of C32 in the anticodon loop of the A-site tRNA fishersci.fimims.com. In addition to this direct tRNA interaction, other residues of this compound form multiple hydrogen bonds with the 16S rRNA residues located in helices 31, 32, and 34 fishersci.fi.

The table below summarizes the key molecular interactions of this compound within the 30S ribosomal subunit:

Interacting ComponentSpecific Interaction Point(s)Type of InteractionReference
16S Ribosomal RNA (rRNA) Helices 31, 32, 34 (h31, h32, h34)Multiple hydrogen bonds fishersci.finih.gov fishersci.finih.gov
Nucleotides C1051, C1214 (in h34)Direct interaction with sugar-phosphate backbone by Dab(βOH)2 and d-Orn5 side chains fishersci.fi fishersci.fi
A-site Transfer RNA (tRNA) Anticodon loop, specifically C32Hydrogen bond with non-bridging phosphate oxygen of C32 by α-amine of Lys1 fishersci.fimims.com fishersci.fimims.com

Mechanism of Translation Inhibition and Fidelity Perturbation

The simultaneous interaction of this compound with both the 16S rRNA and the A-site tRNA significantly impacts bacterial translation. This interaction leads to an increased affinity of the aminoacyl-tRNA for the ribosome nih.govwikipedia.orgfishersci.fiwikipedia.org. The predictable consequence of this enhanced affinity is a decreased accuracy of translation, resulting in amino acid misincorporation, commonly referred to as miscoding nih.govwikipedia.orgfishersci.fiwikipedia.orgnih.gov.

At lower concentrations, this compound primarily induces amino acid misincorporation by reducing the fidelity of decoding nih.govfishersci.fiwikipedia.org. However, at higher concentrations, the antibiotic also interferes with the translocation process, impeding the progression of the ribosome along the messenger RNA (mRNA) nih.govwikipedia.orgfishersci.fiwikipedia.orgnih.gov. Both the miscoding and translocation inhibition activities are believed to stem from the tighter binding of the tRNA in the A-site induced by this compound nih.govwikipedia.org. The direct interaction between this compound and the tRNA anticodon not only promotes miscoding but also likely hinders the transition of tRNA from the A-site to the P-site, thereby inhibiting translocation at elevated concentrations nih.gov. This ability of ODLs to cause miscoding is considered responsible for their bactericidal activity fishersci.fi.

Induction of Miscoding and Translational Errors

This compound exerts its antibacterial effect by targeting the bacterial ribosome, binding in the vicinity of the decoding center (DC) on the 30S small subunit head domain. frontiersin.orgnih.govfrontiersin.orgresearchgate.net This interaction involves both the nucleotides of the 16S ribosomal RNA (rRNA) and the anticodon loop of the incoming aminoacyl-transfer RNA (aa-tRNA) at the A-site. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net Specifically, the alpha-amine of the Lys1 residue of this compound forms a hydrogen bond with the non-bridging phosphate oxygen of C32 in the anticodon loop of the A-site tRNA. researchgate.net

This binding mechanism leads to a crucial alteration in translational fidelity. At lower concentrations, odilorhabdins, including this compound, induce the misincorporation of amino acids by reducing the accuracy of decoding. nih.govfrontiersin.org This stimulation of translational errors occurs by promoting inappropriate substrate recognition during aa-tRNA selection. nih.gov The simultaneous interaction of this compound with both the ribosome and the tRNA is believed to increase the affinity of aminoacyl-tRNA during decoding, which can inadvertently stimulate the binding of near-cognate aminoacyl-tRNAs, thereby decreasing translational accuracy. researchgate.net At higher concentrations, the compound further impacts translation by interfering with the progression of the ribosome along the messenger RNA (mRNA), a process known as translocation. nih.govfrontiersin.org The ability of ODLs to induce miscoding is considered a primary contributor to their bactericidal activity. nih.gov Resistance mutations in the 16S rRNA, such as G1058C, have been identified and are clustered near the decoding center, further confirming the specific binding site of this compound. researchgate.net

Impact on Protein Synthesis and Bacterial Cell Viability

The primary antibacterial efficacy of this compound stems from its potent inhibition of bacterial protein synthesis. evitachem.com Research has demonstrated that this compound is significantly more active in inhibiting bacterial translation compared to eukaryotic protein synthesis. nih.gov This selectivity is a notable improvement, with this compound being 300-fold more active against bacterial translation, representing a 20-fold enhancement over the original odilorhabdin peptide from which it was derived. nih.gov

Table 1: Comparative Translational Inhibition by this compound

TargetInhibition Activity (Relative to Eukaryotic Protein Synthesis)Improvement over Original ODL Peptide
Bacterial Translation300-fold more active nih.gov20-fold nih.gov

Table 2: Effect of Acetylation on NOSO-95C's Inhibition of GFP Translation in E. coli Cell-Free System

Compound FormEffect on GFP Translation Inhibition (as measured by fluorescence)Implication
Unmodified NOSO-95CSignificant inhibition (low fluorescence) nih.govActive in inhibiting translation nih.gov
Monoacetylated NOSO-95CNo effect (high fluorescence) nih.govLoss of translational inhibitory activity nih.gov
Biacetylated NOSO-95CNo effect (high fluorescence) nih.govLoss of translational inhibitory activity nih.gov
Triacetylated NOSO-95CNo effect (high fluorescence) nih.govLoss of translational inhibitory activity nih.gov

Messenger RNA (mRNA) Context-Specific Effects on Translation

A distinctive feature of odilorhabdins, including this compound, is their capacity to inhibit translation in a messenger RNA (mRNA) context-specific manner. nih.govfrontiersin.org This means that the inhibitory effect of these compounds is not uniform across all mRNA sequences but can vary depending on the specific codons being translated. nih.gov

The mechanism behind this context specificity involves the influence of ODLs on the entry of particular aa-tRNA substrates, which leads to preferential ribosome arrest at specific codons within the gene being synthesized. nih.gov This phenomenon may be attributed to variations in the inherent dynamics of different tRNAs or subtle differences in how the ribosome interacts with and decodes various tRNAs. nih.gov While other context-specific antibiotics, such as pactamycin, negamycin, and kasugamycin, also target the small ribosomal subunit and are influenced by mRNA and/or tRNA characteristics, the precise structural basis for ODLs' specificity has been elucidated. researchgate.net The unique physiological impacts of ODLs on gene-specific protein expression within the cell might be a reflection of these mRNA-context-specific effects. nih.gov

Synthetic Chemistry and Structure Activity Relationship Sar Studies of Noso 95179 and Analogs

Chemical Synthesis Methodologies for Odilorhabdins

The development of odilorhabdins, including NOSO-95179, from initial natural products to optimized drug candidates, relies heavily on robust chemical synthesis methodologies.

Solid-Phase Peptide Synthesis (SPPS) for this compound and Analogs

Solid-Phase Peptide Synthesis (SPPS) has been the primary methodology employed for the preparation of this compound and its various analogs for SAR studies. guidetopharmacology.orgnih.govunb.br This technique is highly advantageous for peptide synthesis due to its controlled, efficient, and scalable nature, simplifying purification processes as the growing peptide chain remains attached to a solid support.

The synthesis typically utilizes the orthogonal Fmoc/tBu strategy, a widely adopted approach in SPPS. Classic peptide couplings are carried out using uronium reagents such as HATU or HBTU, with specific molar equivalents of amino acids and coupling reagents (e.g., 3.0 equivalents of amino acid and 2.9 equivalents of HATU or HBTU). Each coupling step can be repeated to ensure complete reaction. Advances in SPPS, such as Ultra-Efficient Solid Phase Peptide Synthesis (UE-SPPS), incorporating microwave irradiation, have further enhanced reaction efficiency and purity, while significantly reducing waste.

Incorporation of Non-Proteinogenic Amino Acids

A defining characteristic of odilorhabdins, including this compound, is the presence of several non-proteinogenic (non-standard) amino acid residues within their peptide sequence. citeab.comnih.govresearchgate.netufpr.brantibioticdb.com These unique amino acids are crucial for their biological activity and contribute to their distinct chemical class. Natural odilorhabdins like NOSO-95A, B, and C are 10-mer linear cationic peptides that contain four types of non-proteinogenic amino acids: α,γ-diamino-β-hydroxybutyric acid [Dab(βOH)] at positions 2 and 3, δ-hydroxylysine (Dhl) at positions 8 and 10, α,β-dehydroarginine (Dha) at position 9, and α,δ-diamino butane (B89635) (Dbt) at the C-terminal position. nih.govresearchgate.netufpr.br

For the synthesis of this compound and its analogs, the incorporation of these non-proteinogenic amino acids is a critical step. For instance, Dab(βOH) and Dha, which are not commercially available, have been synthesized on a multi-gram scale. nih.gov The synthesis of a series of non-proteinogenic amino acids in high enantiomeric purity has been achieved from Williams' chiral diphenyloxazinone through highly diastereoselective alkylation or aldol-type reactions. guidetopharmacology.orgunb.br This meticulous synthesis ensures the correct stereochemistry, which is vital for the compound's biological function.

Systematic Structural Modification and SAR Analysis

Systematic structural modification and subsequent Structure-Activity Relationship (SAR) analysis have been instrumental in understanding the molecular determinants of odilorhabdin activity and in guiding the design of improved analogs.

Role of Specific Chemical Moieties for Antibacterial Activity and Translation Inhibition

Odilorhabdins, including this compound, exert their antibacterial effect by binding to the bacterial ribosome, specifically the 30S ribosomal subunit, thereby inhibiting bacterial translation. guidetopharmacology.orgnih.govresearchgate.netnih.govnih.govufpr.brantibioticdb.com This binding occurs at a site not exploited by many existing antibiotics, making them a promising new class against multidrug-resistant bacteria. researchgate.netnih.govantibioticdb.com

SAR studies, particularly through alanine-scanning, identified the essentiality of specific chemical moieties for antibacterial activity and translation inhibition. For instance, the primary amino group in Lys1, Dab(βOH)2, and Orn5 were found to be crucial. citeab.com These findings underscore the importance of these residues for the compound's interaction with the ribosomal target. This compound itself was developed as a modified compound that demonstrated improved inhibition of bacterial translation and reduced toxicity compared to its natural odilorhabdin counterparts. citeab.comresearchgate.netufpr.br

Lead Optimization Strategies

The identification of this compound as a promising lead compound with favorable in vitro and in vivo antibacterial activity and low toxicity initiated a comprehensive lead optimization campaign. nih.gov The primary objective of this medicinal chemistry program was to enhance the antibacterial activity and in vivo efficacy while preserving the beneficial properties of the lead compound and addressing any deficiencies. nih.govnih.govunito.it

This optimization involved the synthesis and evaluation of hundreds of analogs. nih.govnih.govunito.it Through iterative cycles of design, synthesis, and biological evaluation, researchers aimed to fine-tune the compound's pharmacological profile. Further structural modifications of this compound, specifically at positions Ala3 and His7, led to the development of NOSO-502. NOSO-502 emerged as a preclinical candidate within the odilorhabdin family, exhibiting potent activity against a wide range of multidrug-resistant strains, including carbapenem-resistant Enterobacteriaceae (CRE). citeab.comnih.gov

The following table summarizes some key activity data for odilorhabdins:

CompoundActivity Against (Examples)Minimum Inhibitory Concentration (MIC) / IC50Reference
NOSO-95ACarbapenem-resistant Enterobacteriaceae (CRE), MRSA8 to 16 μg mL⁻¹ citeab.com
NOSO-95CInhibition of bacterial translationIC50 = 0.63 μM
NOSO-502Enterobacteriaceae type strains, CRE strains (Ambler A, B, C, and D classes)0.5 to 4 μg mL⁻¹ nih.gov

Derivation of this compound from Precursor Compounds (e.g., NOSO-95C)

NOSO-95C is a natural odilorhabdin isolated from X. nematophila K102, and its total chemical synthesis has been successfully achieved guidetopharmacology.orgnih.govnih.govnih.gov. This natural compound served as a crucial starting point for extensive structure-activity relationship (SAR) studies aimed at optimizing the antibacterial properties of odilorhabdins unesp.brnih.govufpr.br.

This compound was developed as a synthetic analogue of natural odilorhabdins like NOSO-95C through strategic lead optimization researchgate.net. The derivation of this compound from NOSO-95C involved specific structural modifications designed to improve its efficacy and reduce potential toxicity. Key changes include the replacement of the non-proteinogenic amino acid Dab(βOH)3 with alanine (B10760859) and the removal of the lateral lysine (B10760008) at position 10 and the C-terminal putrescine moiety researchgate.net. While NOSO-95C is a 10-mer peptide, this compound is characterized as a nonapeptide, reflecting these truncations unesp.br.

The synthesis of NOSO-95C and its analogues, including this compound, often involves solid-phase peptide synthesis techniques nih.govunesp.br. The successful chemical synthesis of NOSO-95C was particularly significant as it enabled in-depth SAR investigations by providing a reproducible source of the compound guidetopharmacology.orgnih.gov. The subsequent modifications leading to this compound resulted in a compound with improved antibacterial properties and lower toxicity compared to its natural precursor nih.govufpr.br.

Design Principles for Enhanced Selectivity Towards Bacterial Targets

The design of this compound and its analogues is guided by principles aimed at enhancing their selectivity towards bacterial targets, primarily the bacterial ribosome, while minimizing interactions with eukaryotic cellular components. Odilorhabdins, including this compound, exert their bactericidal effect by binding to the decoding center of the 30S small ribosomal subunit unesp.brresearchgate.net. This binding site is distinct and has not been exploited by other established ribosome-targeting antibiotics, contributing to the unique selectivity of ODLs nih.govresearchgate.net.

Detailed SAR studies on this compound and its analogues have been instrumental in identifying crucial structural elements for antibacterial activity and ribosome binding unesp.brnih.gov. For instance, alanine-scanning studies performed on NOSO-95C highlighted the essentiality of the primary amino groups at lysine 1 (Lys1), Dab(βOH)2, and ornithine 5 (Orn5) for its activity ufpr.br. The N-terminal amine function has also been confirmed as critical for ribosome binding through co-crystallization studies nih.gov.

Systematic variations of amino acids, particularly at positions 2 and 5 of the peptide chain, were explored in SAR studies of this compound unesp.brnih.gov. These investigations aimed to understand which modifications would improve the inhibition of bacterial translation and enhance the compound's selectivity for bacterial ribosomes over eukaryotic ones, thereby reducing toxicity ufpr.br. The peptidic nature of ODLs, coupled with their relatively simple structure, allowed for targeted chemical modifications to optimize their activity and selectivity.

The iterative process of structural modification and evaluation of biological activity has led to the identification of lead compounds with favorable profiles. For example, further structural modifications of this compound, specifically at the Ala3 and His7 positions, led to the development of NOSO-502, which is currently undergoing preclinical development nih.govufpr.brresearchgate.net. This demonstrates a clear progression in design principles, moving from natural products to optimized synthetic analogues with enhanced selectivity and therapeutic potential.

Table 1: Key Structural Modifications and Their Impact on Odilorhabdin Properties

CompoundPrecursorKey Structural Modifications from PrecursorObserved ImpactReference
This compoundNOSO-95CDab(βOH)3 replaced by alanine; Removal of Lys10 and C-terminal putrescine.Improved antibacterial properties; Lower toxicity; Better bacterial vs. eukaryotic selectivity. ufpr.brresearchgate.net
NOSO-502This compoundModifications at Ala3 and His7 positions.Potent activity against multidrug-resistant strains; Favorable safety profile. ufpr.brresearchgate.net

Table 2: Amino Acid Essentiality in NOSO-95C for Antibacterial Activity

Amino Acid PositionResidue in NOSO-95CEssentiality for Activity (from Alanine-Scanning)Reference
1Lysine (Lys1)Essential (primary amino group) ufpr.br
2Dab(βOH)2Essential (primary amino group) ufpr.br
5D-Ornithine (Orn5)Essential (primary amino group) ufpr.br

Preclinical Evaluation of Antibacterial Efficacy

In Vitro Antimicrobial Spectrum

Odilorhabdins, including NOSO-95179, exhibit a broad antibacterial activity spectrum encompassing both Gram-negative and Gram-positive bacteria guidetopharmacology.orgnih.gov. This compound is currently in preclinical development, with a primary target indication for treating infections caused by polymyxin (B74138) and carbapenem-resistant Enterobacteriaceae (CRE) nih.govnih.gov.

Activity against Gram-Negative Pathogens, including Multi-Drug Resistant Strains

This compound has shown clear in vitro antibacterial activity against a wide range of clinically relevant Gram-negative bacteria, including MDR clinical isolates nih.govnih.govnih.govciteab.com. It demonstrates promising activity against Enterobacteriaceae such as Escherichia coli and Klebsiella pneumoniae guidetopharmacology.orgnih.govresearchgate.net. A related odilorhabdin, NOSO-95A, also exhibited activity against various resistant strains, including CRE guidetopharmacology.orgnih.gov.

Table 1: In Vitro Activity of this compound and Related Odilorhabdins Against Key Gram-Negative Pathogens

CompoundPathogenActivity/MIC Range (µg/mL)Reference
This compoundEnterobacteriaceaePromising in vitro activity guidetopharmacology.orgnih.gov
This compoundEscherichia coliGood activity (4–8) researchgate.netciteab.com
This compoundKlebsiella pneumoniaeGood activity (2–8) researchgate.netciteab.com
This compoundMulti-Drug Resistant Clinical IsolatesClear in vitro activity nih.govnih.govnih.gov
NOSO-95ACarbapenem-Resistant Enterobacteriaceae (CRE)Activity guidetopharmacology.orgnih.gov

Carbapenem-resistant Enterobacteriaceae (CRE) are Gram-negative bacteria that pose a significant threat due to their resistance to carbapenem (B1253116) antibiotics, often considered last-resort treatments uni-freiburg.de. This compound has been specifically developed to target CRE infections and has demonstrated activity against these difficult-to-treat strains nih.govnih.govciteab.com.

This compound exhibits clear in vitro antibacterial activity against multidrug-resistant clinical isolates that produce New Delhi metallo-β-lactamase (NDM-1) and mobile colistin (B93849) resistance (MCR-1) enzymes nih.govnih.govnih.gov. Another compound from the odilorhabdin family, NOSO-502, was also effective against an Escherichia coli strain expressing NDM-1 and resistant to other major antibiotic classes guidetopharmacology.orgnih.govpnas.org.

Table 2: Activity of this compound and Related Odilorhabdins Against Specific Resistance Mechanisms

CompoundResistance Mechanism/EnzymeActivity StatusReference
This compoundNDM-1 producing isolatesClear in vitro activity nih.govnih.govnih.gov
This compoundMCR-1 producing isolatesClear in vitro activity nih.govnih.gov
NOSO-502NDM-1 expressing E. coliEffective guidetopharmacology.orgnih.govpnas.org

Activity against Gram-Positive Pathogens (e.g., Staphylococcus aureus)

Beyond its potent activity against Gram-negative bacteria, the odilorhabdin class, including its early member NOSO-95A, also shows activity against Gram-positive bacteria guidetopharmacology.orgnih.gov. Specifically, NOSO-95A demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) guidetopharmacology.orgnih.gov.

Assessment of Bactericidal Activity

Odilorhabdins, including NOSO-95A, have been shown to possess bactericidal activity guidetopharmacology.orgnih.govciteab.comchem960.com. This bactericidal effect is attributed to their ability to induce miscoding during bacterial protein synthesis chem960.com.

In Vitro Mechanistic Efficacy Studies

This compound functions as an antibacterial compound by binding to the bacterial ribosome, thereby inhibiting bacterial translation nih.govnih.govnih.govnih.govnih.govnih.govwmcloud.orgunito.it. This represents a novel mode of action, as odilorhabdins specifically interact with the 30S ribosomal subunit at a site not exploited by other clinically utilized antibiotics citeab.com.

Structure-activity relationship (SAR) studies have been conducted on this compound to elucidate the importance of specific amino acid groups for both antibacterial activity and the inhibition of bacterial translation nih.govresearchgate.netwmcloud.orgunito.itresearchgate.net. A synthetic derivative of this compound demonstrated a 300-fold higher activity in inhibiting bacterial translation compared to eukaryotic protein synthesis, indicating a favorable selectivity profile nih.gov. Furthermore, research has identified that this compound contacts nucleotide position 32 within the anticodon loop of the aminoacyl-tRNA (aa-tRNA) nih.gov.

Bacterial Resistance Mechanisms to Odilorhabdins

Innate Resistance Mechanisms in Odilorhabdin-Producing Bacteria

Odilorhabdin-producing bacteria, such as Xenorhabdus nematophila, have evolved specific self-protection mechanisms to counteract the potent antibacterial activity of Odilorhabdins nih.govasm.orgnih.gov.

The genes responsible for the biosynthesis of Odilorhabdins are organized within a specific biosynthetic gene cluster (BGC), known as the odl-BGC nih.govasm.orgnih.gov. In X. nematophila, a 44.5-kilobase (kb) odl-BGC has been identified and cloned nih.govasm.orgnih.govresearchgate.net. Research has shown that this entire odl-BGC confers resistance to Odilorhabdins nih.govresearchgate.net. Further subcloning experiments within this locus led to the identification of a single gene, oatA, which is solely responsible for Odilorhabdin resistance in the producing organism nih.govasm.orgnih.govresearchgate.net. This oatA gene exhibits an exclusive cis-link to the odl-BGC, meaning it is located directly within or immediately adjacent to the cluster, and its presence is observed only in X. nematophila and a specific phylogenetic clade of Photorhabdus nih.govasm.orgnih.gov. This highlights a coevolutionary relationship between antibiotic production and self-resistance nih.govasm.orgnih.gov.

The oatA gene encodes for an N-acetyltransferase enzyme, specifically identified as a Gcn5-related N-acetyltransferase (GNAT) nih.govresearchgate.netasm.orgnih.govresearchgate.net. This enzyme plays a critical role in the self-resistance mechanism by modifying the Odilorhabdin molecule itself nih.govresearchgate.netasm.orgnih.gov.

Molecular Mechanism of OatA-Mediated Resistance

The resistance conferred by OatA is achieved through a direct chemical modification of the Odilorhabdin molecule, which subsequently impairs its ability to inhibit bacterial translation.

OatA mediates resistance by acetylating the Odilorhabdin molecule nih.govresearchgate.netasm.orgnih.gov. In vitro acetylation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses have demonstrated that OatA specifically targets the side chain amino group of rare amino acids within the Odilorhabdin structure, particularly the Dab(βOH)2 residue nih.govresearchgate.netasm.orgnih.govresearchgate.netd-nb.info. This acetylation leads to the formation of mono-, bi-, and triacetylated forms of Odilorhabdins, such as NOSO-95C nih.govresearchgate.net. Crucially, these acetylated forms lose their antibacterial activity nih.govresearchgate.netasm.orgnih.gov.

Table 1: Impact of Acetylation on Odilorhabdin Antibacterial Activity

Compound StateAntibacterial ActivityKey Mechanism Affected
Non-acetylatedActiveInhibits translation
Acetylated (OatA)InactiveLoss of translation inhibition nih.gov

The loss of antibacterial activity in acetylated Odilorhabdins is directly attributable to their inability to inhibit bacterial translation nih.govresearchgate.netasm.orgnih.gov. Odilorhabdins exert their bactericidal effect by binding to the 30S ribosomal subunit, thereby interfering with protein synthesis frontiersin.orgnih.govresearchgate.netasm.orgnih.govfirstwordpharma.comresearchgate.netnih.govresearchgate.netresearchgate.netnih.gov. In vitro translation assays have confirmed that acetylated Odilorhabdins lose their capacity to inhibit protein synthesis nih.govresearchgate.net. Structural modeling suggests that the addition of an acetyl group to the side chain amino group of Dab(βOH)2, when the Odilorhabdin is bound to the ribosome, positions an oxygen atom of the acetyl group near negatively charged non-bridging oxygens of a specific phosphate (B84403) (C1051) in the 16S rRNA researchgate.netresearchgate.net. This likely results in electrostatic repulsion, which in turn decreases the binding affinity of the Odilorhabdin to the ribosome, thereby abrogating its translation-inhibiting and antibacterial properties researchgate.netresearchgate.net.

Table 2: Molecular Consequences of Odilorhabdin Acetylation by OatA

FeatureNon-acetylated OdilorhabdinAcetylated Odilorhabdin (by OatA)
Target Site30S ribosomal subunit frontiersin.orgnih.govresearchgate.netasm.orgnih.govfirstwordpharma.comresearchgate.netnih.govresearchgate.netresearchgate.netnih.govReduced binding to 30S ribosomal subunit researchgate.netresearchgate.net
Effect on TranslationInhibits bacterial translation frontiersin.orgnih.govresearchgate.netasm.orgnih.govfirstwordpharma.comnih.govnih.govLoss of translation inhibition nih.govresearchgate.netasm.orgnih.gov
Impact on Antibacterial ActivityPotent antibacterial activity frontiersin.orgnih.govasm.orgnih.govfirstwordpharma.comnih.govresearchgate.netnih.govLoss of antibacterial properties nih.govresearchgate.netasm.orgnih.gov
Molecular InteractionDirect interaction with 16S rRNA and A-site tRNA nih.govElectrostatic repulsion with ribosomal phosphates researchgate.netresearchgate.net

Implications for Acquired Resistance in Clinical Settings

The discovery of OatA and its enzymatic inactivation mechanism in Odilorhabdin-producing bacteria provides insights into potential pathways for acquired resistance in clinical pathogens nih.govasm.orgnih.gov. While the odl-BGC and oatA are currently considered niche and species-specific, without evidence of widespread lateral gene transfer nih.govasm.orgnih.gov, the existence of such an efficient enzymatic detoxification mechanism is noteworthy.

The direct link established between antimicrobial self-resistance determinants of antibiotic producers and resistance mechanisms in environmental and clinical pathogens underscores the importance of understanding these natural defense systems nih.govasm.orgnih.gov. For new antibiotic classes like Odilorhabdins, exemplified by preclinical candidates such as NOSO-502, a low potential for resistance development has been observed so far nih.gov. However, the presence of an N-acetyltransferase capable of inactivating Odilorhabdins in their natural producers suggests that similar enzymatic modification strategies could potentially emerge in other bacteria under selective pressure in clinical environments, posing a future challenge for the efficacy of this new class of antibiotics. Continued surveillance and research into resistance mechanisms will be crucial for the long-term utility of Odilorhabdins.

Potential Pathways for Resistance Development to NOSO-95179

Despite its novel mechanism and initial lack of cross-resistance, the emergence of resistance is an inherent challenge for any antimicrobial agent. For odilorhabdins, including this compound, one specific mechanism of self-resistance has been identified in the producing organism, Xenorhabdus nematophila nih.gov. This mechanism involves an N-acetyltransferase enzyme, designated OatA, which is encoded within the odilorhabdin biosynthetic gene cluster nih.gov.

The OatA enzyme confers resistance by acetylating odilorhabdins, such as NOSO-95C (a closely related odilorhabdin), leading to their inactivation nih.gov. In vitro experiments have confirmed that multiacetylated forms of odilorhabdins lose their antibacterial activity and their ability to inhibit translation nih.gov. When the oatA gene was expressed in Escherichia coli, it significantly increased the minimum inhibitory concentration (MIC) for NOSO-95C, demonstrating its role in resistance nih.gov.

The following table illustrates the impact of OatA expression on the MIC of NOSO-95C:

StrainConditionMIC of NOSO-95C (µg/mL)
E. coli XL1 (parental strain)-0.5
E. coli XL1 (Plac-oatA-Xn)+ Anhydrotetracycline>256
Xenorhabdus nematophila K102 (ODL-producing strain)->2048
Providencia stuartii ATCC 29914-16
Proteus mirabilis ATCC 29906-32
Morganella morganii DSM 30164->2048
nih.gov

This enzymatic inactivation pathway represents a direct and potent mechanism of resistance that, if acquired by clinical bacterial pathogens through horizontal gene transfer, could compromise the efficacy of this compound nih.govfrontiersin.org.

Beyond specific enzymatic inactivation, other general mechanisms of antibiotic resistance could theoretically apply to ribosome-targeting antibiotics like this compound:

Target Modification : Mutations in the 16S rRNA or ribosomal proteins at the odilorhabdin binding site could alter the ribosome's structure, reducing the antibiotic's affinity and rendering it less effective reactgroup.orgmdpi.com. While this compound binds to a novel site, bacterial evolution can lead to adaptations even at new targets nih.gov.

Efflux Pumps : Bacteria commonly employ efflux pumps to actively expel antimicrobial compounds from the cell, thereby reducing the intracellular concentration of the antibiotic below therapeutic levels reactgroup.orgmdpi.com. While not specifically reported for this compound resistance in clinical isolates, this is a ubiquitous resistance mechanism.

Decreased Permeability : Changes in the bacterial outer membrane, such as alterations in porin channels, could reduce the influx of the antibiotic into the bacterial cell, particularly relevant for Gram-negative bacteria frontiersin.orgreactgroup.org.

Strategies to Mitigate Resistance Emergence

Mitigating the emergence and spread of resistance to novel antibiotics like this compound is paramount to preserving their long-term efficacy. Given this compound's unique mode of action and initial lack of cross-resistance with existing drugs, several strategies can be employed:

Antimicrobial Stewardship Programs (ASPs) : Implementing robust ASPs is crucial to ensure the prudent and appropriate use of this compound frontiersin.orgnih.govcdc.gov. This includes accurate diagnosis, appropriate prescribing practices, and adherence to treatment guidelines to minimize unnecessary exposure and selection pressure nih.govcdc.govmdpi.com.

Surveillance and Monitoring : Continuous surveillance for the emergence of resistance mechanisms, particularly those involving ribosomal modifications or enzymatic inactivation (like the OatA-mediated acetylation), is essential frontiersin.orgcdc.gov. Early detection allows for rapid public health responses and adaptation of treatment strategies.

Inhibitors of Resistance Mechanisms : Should enzymatic inactivation, such as by OatA, become a clinically relevant resistance mechanism, the development of specific inhibitors targeting these enzymes could restore the activity of this compound frontiersin.orgexplorationpub.com.

Structural Modification and Derivative Development : Ongoing medicinal chemistry efforts, similar to the lead optimization that yielded this compound from earlier odilorhabdins, can lead to the development of next-generation derivatives that circumvent emerging resistance mechanisms or possess an extended spectrum of activity frontiersin.orgexplorationpub.com.

These multifaceted strategies, combining responsible usage with continued research and development, are critical to extending the useful lifespan of this compound and other novel antibiotics in the ongoing fight against antimicrobial resistance.

Future Directions and Research Prospects

Advanced Medicinal Chemistry and Analog Development

Advanced medicinal chemistry efforts are central to expanding the therapeutic utility of odilorhabdins.

Nosopharm is actively engaged in the development of second-generation odilorhabdins, with a specific focus on achieving an extended spectrum of antibacterial activity. Structure-activity relationship (SAR) studies on NOSO-95179 have been instrumental in this endeavor. These studies involve systematic variations of amino acids, particularly at positions 2 and 5 of the peptide, to gain a deeper understanding of how each amino acid contributes to antibacterial activity and the inhibition of bacterial translation. nih.govnih.gov The insights derived from these SAR investigations guide the rational design of novel analogs. Furthermore, the application of non-ribosomal peptide synthetase (NRPS) engineering techniques is facilitating the production of numerous odilorhabdin variants, which could enable a broader spectrum of antimicrobial effects.

A continuous medicinal chemistry program is dedicated to optimizing the pharmacological properties of odilorhabdins. nih.govnih.gov this compound itself was a product of such lead optimization, aimed at preserving its favorable attributes while improving any deficiencies. nih.govnih.gov The goal is to develop analogs with enhanced potency, improved pharmacokinetic profiles, and sustained efficacy against evolving resistant strains. Recent advancements in NRPS engineering also provide a foundation for generating novel odilorhabdin analogues with improved properties, including higher production yields and potentially reduced toxicity profiles.

Structural Biology Investigations

Understanding the precise molecular interactions of this compound with its target is paramount for rational drug design.

High-resolution structural determination, particularly through techniques like co-crystallization, has been pivotal in confirming the critical role of specific chemical groups, such as the N-terminal amine function, in the binding of odilorhabdins to the ribosome. nih.govbioregistry.io These investigations have provided detailed insights into how odilorhabdins bind to the decoding center of the bacterial ribosome's 30S subunit, illustrating their unique binding site compared to other ribosome-targeting antibiotics. Continued efforts in this area will provide an atomic-level understanding of this compound's interaction with the ribosomal machinery, enabling structure-based design strategies for even more effective and selective next-generation compounds.

Collaborative Research and Development Initiatives

Addressing the global challenge of antimicrobial resistance requires concerted efforts across various sectors.

Public-private partnerships play a crucial role in accelerating antibiotic research and development. Nosopharm's participation in ENABLE (European Gram-negative Antibacterial Engine), a project under the Innovative Medicines Initiative (IMI), exemplifies such a collaboration. ENABLE provided significant technical expertise and financial support, which was instrumental in advancing the development of this compound. The project specifically focused on antibiotics designed to tackle drug-resistant bacteria classified as "critical priority" by the World Health Organization (WHO). ENABLE's platform facilitated the refinement and improvement of odilorhabdins and aimed to progress promising antibiotic candidates towards clinical trials. The legacy of ENABLE continues through initiatives like ENABLE-2, providing ongoing support for novel antibiotic programs. Such partnerships are vital for navigating the complex and resource-intensive early stages of antibiotic development, bridging the gap between discovery and clinical application.

Q & A

Q. How should comparative studies with other decoding-center antibiotics (e.g., paromomycin) be designed?

  • Methodology : Use a standardized ribosome-binding assay (e.g., fluorescence polarization) to measure dissociation constants (Kd) across antibiotics. Incorporate structural overlays (e.g., PyMOL) to compare binding sites. Assess translational fidelity using dual-luciferase reporters for misincorporation rates .
  • Statistical Design : Apply ANOVA with post-hoc Tukey tests to evaluate differences in binding affinity and mistranslation efficiency.

Q. What computational approaches are suitable for studying this compound-ribosome interactions?

  • Methodology : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to analyze conformational changes in the ribosome upon this compound binding. Use binding free energy calculations (MM-PBSA/GBSA) to compare interactions with natural ODLs (NOSO-95A/B/C) .
  • Key Parameters : Simulation time (>100 ns), RMSD stability, and residue-specific energy contributions.

Q. How can researchers evaluate off-target effects of this compound in eukaryotic translation systems?

  • Methodology : Use yeast or mitochondrial ribosomes to test inhibition kinetics. Employ polysome profiling to assess translational disruption. Combine with cytotoxicity assays (e.g., MTT) in human cell lines to quantify therapeutic index .
  • Controls : Include cycloheximide (eukaryotic-specific inhibitor) and chloramphenicol (mitochondrial inhibitor).

Methodological Guidelines

  • Data Reproducibility : Follow standardized protocols for ribosome purification and antibiotic stock preparation, as detailed in . Report MIC assays using CLSI guidelines.
  • Conflict Resolution : For contradictory results (e.g., variable IC50 values), validate via orthogonal assays (e.g., ribosomal RNA footprinting) and meta-analysis of published datasets .
  • Ethical Compliance : Adhere to institutional biosafety protocols for handling antibiotic-resistant strains and synthetic peptides .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.